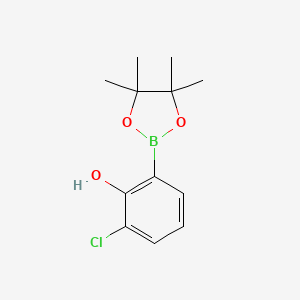![molecular formula C10H22ClNO2S B1431161 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864053-72-4](/img/structure/B1431161.png)
4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Antibacterial and Antioxidant Properties
A study synthesized a series of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, including compounds related to 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride. The resulting hydrochlorides were found to have moderate antibacterial activity and significant antioxidant properties. Specifically, certain hydrochlorides demonstrated high antioxidant activity, indicating potential applications in fields where oxidative stress is a concern (Гаспарян et al., 2011).
Molecular and Crystal Structure Analysis
Another study characterized 4-Piperidinecarboxylic acid hydrochloride, a compound structurally similar to 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride. This research provided detailed insights into its molecular and crystal structure using X-ray diffraction, computational calculations, and FTIR spectrum. The precise structure and interactions within the crystal lattice could inform the chemical behavior and potential applications of related compounds, including 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Applications in Drug Development
Research on methylbenzenesulfonamide CCR5 antagonists, involving compounds structurally related to 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride, highlighted the potential of these compounds in HIV-1 infection prevention. This indicates a direction for the use of 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride derivatives in therapeutic applications (Cheng De-ju, 2015).
Synthesis and Structural Characterization
Various studies focused on the synthesis and structural characterization of compounds with piperidine moieties, showcasing the versatility of this structural unit in developing new compounds with potential applications in different domains, such as materials science and medicinal chemistry. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was aimed at evaluating them as anticancer agents, indicating the biomedical relevance of these structures (Rehman et al., 2018).
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2-Methylpropanesulfonyl)methyl]piperidine Hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-methylpropylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S.ClH/c1-9(2)7-14(12,13)8-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRHYQIZRAOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1431078.png)
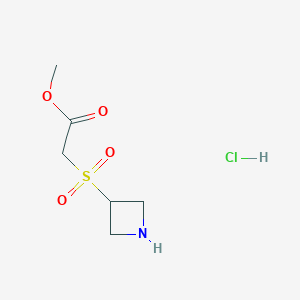
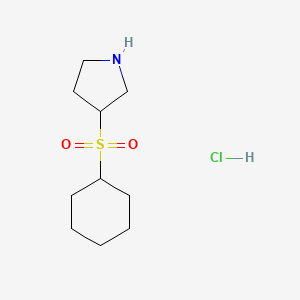
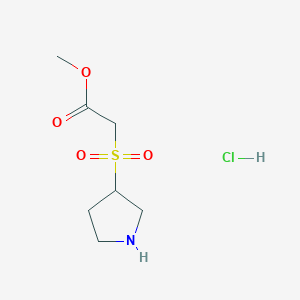
![3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431084.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
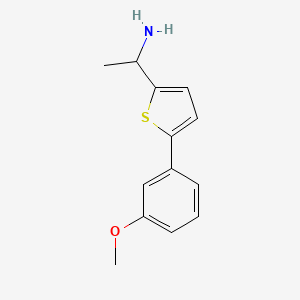
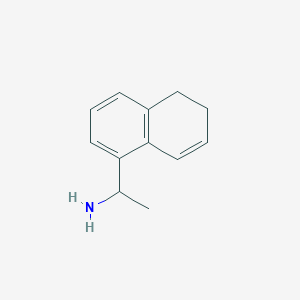

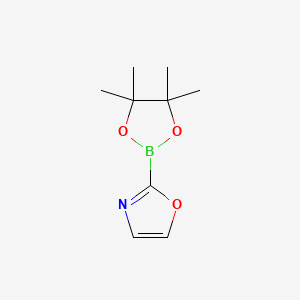
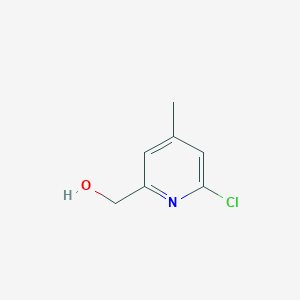
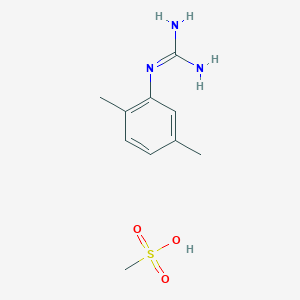
![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)
